molecular formula C10H11F2NO B2489546 8-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline CAS No. 953735-66-5

8-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline

Cat. No.: B2489546
CAS No.: 953735-66-5
M. Wt: 199.201
InChI Key: HJNVCPDINIURFY-UHFFFAOYSA-N
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Description

8-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline is a chemical compound that belongs to the class of nitrogen-containing heterocycles. This compound is characterized by the presence of a difluoromethoxy group attached to the quinoline ring system. The incorporation of fluorine atoms into organic molecules often results in significant changes in their biological and physicochemical properties, making such compounds of great interest in various fields, including pharmaceuticals and agrochemicals.

Preparation Methods

The synthesis of 8-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline can be achieved through several synthetic routes. One common method involves the reaction of an appropriate quinoline derivative with a difluoromethylating agent. For example, the reaction of 8-hydroxy-1,2,3,4-tetrahydroquinoline with difluoromethyl ether in the presence of a base can yield the desired product. Industrial production methods may involve the use of more scalable and cost-effective reagents and conditions, such as the use of difluoromethyl iodide and a suitable catalyst to facilitate the difluoromethylation reaction.

Chemical Reactions Analysis

8-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

8-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated heterocycles, which are valuable in medicinal chemistry.

    Biology: The compound’s unique properties make it a useful tool for studying biological processes and interactions, particularly those involving fluorinated molecules.

    Industry: The compound can be used in the development of new materials with improved properties, such as increased resistance to degradation.

Mechanism of Action

The mechanism of action of 8-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The presence of the difluoromethoxy group can influence the compound’s binding affinity and selectivity for certain enzymes or receptors. This can result in modulation of biological activities, such as inhibition of enzyme activity or alteration of receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

8-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:

    8-(Trifluoromethoxy)-1,2,3,4-tetrahydroquinoline: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can result in different biological and physicochemical properties.

    8-(Methoxy)-1,2,3,4-tetrahydroquinoline: The absence of fluorine atoms in this compound can lead to reduced metabolic stability and different biological activities.

    8-(Chloromethoxy)-1,2,3,4-tetrahydroquinoline: The presence of a chlorine atom can significantly alter the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

8-(difluoromethoxy)-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO/c11-10(12)14-8-5-1-3-7-4-2-6-13-9(7)8/h1,3,5,10,13H,2,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJNVCPDINIURFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC=C2)OC(F)F)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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